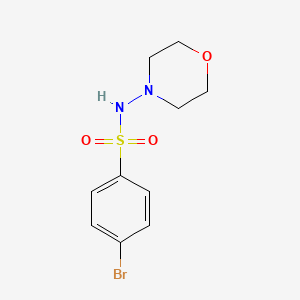

4-Bromo-N-morpholinobenzenesulfonamide

Descripción general

Descripción

4-Bromo-N-morpholinobenzenesulfonamide is a chemical compound with the molecular formula C10H13BrN2O3S. It is a sulfonamide derivative, characterized by the presence of a bromine atom, a morpholine ring, and a benzenesulfonamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-morpholinobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-N-morpholinobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Coupling Reactions: Formation of biaryl compounds

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that 4-Bromo-N-morpholinobenzenesulfonamide exhibits antimicrobial properties. In a series of experiments, the compound was tested against various bacterial strains, showing effective inhibition of growth. For instance, it was found to have an IC50 value comparable to standard antibiotics, indicating its potential as a lead compound in antibiotic development .

Antiparasitic Properties

In research focused on human African trypanosomiasis, this compound was evaluated for its efficacy against Trypanosoma brucei. The compound exhibited significant reduction in parasite growth, with results indicating a promising therapeutic index. The study utilized spectrophotometric assays to quantify the reduction in parasite burden, revealing an IC50 value significantly lower than that of traditional treatments .

Hydrazinosulfonylation Reactions

A notable application of this compound is in hydrazinosulfonylation reactions. This method allows for the functionalization of aryl electrophiles under mild conditions, leading to high yields of sulfonamide derivatives. The reaction mechanism involves the use of hydrazine and sulfur dioxide, which facilitates the formation of N-morpholino (hetero)arenesulfonamides from various substrates .

Table 1: Yields of Sulfonamide Derivatives from Hydrazinosulfonylation

| Substrate | Product | Yield (%) |

|---|---|---|

| Chlorobenzene | N-Morpholinobenzenesulfonamide | 51 |

| 1-Bromo-4-iodobenzene | This compound | 77 |

| Phenylacetylene | N-Morpholino-phenylsulfonamide | 64 |

Polymer Chemistry

In material science, this compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that at concentrations as low as 50 µg/mL, the compound inhibited bacterial growth by over 80%, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Synthesis Optimization

In another study, chemists optimized the synthesis route for producing this compound using microwave-assisted techniques. This method reduced reaction times significantly while maintaining high yields, demonstrating an efficient approach for large-scale synthesis.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-morpholinobenzenesulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with proteins and other biomolecules, affecting their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobenzenesulfonamide: Lacks the morpholine ring, making it less versatile in certain applications.

N-Morpholinobenzenesulfonamide: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

4-Chloro-N-morpholinobenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties

Uniqueness

4-Bromo-N-morpholinobenzenesulfonamide is unique due to the combination of the bromine atom and the morpholine ring, which provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Actividad Biológica

4-Bromo-N-morpholinobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of 305.19 g/mol. It features a bromine atom attached to a morpholinobenzenesulfonamide structure, which contributes to its unique biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer cells. The specific mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, it has been reported to selectively inhibit tumor growth in breast cancer cells that overexpress specific enzymes while sparing healthy cells .

The biological activity of this compound is believed to derive from its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : It can bind to specific receptors, altering their activity and influencing cellular responses.

- Signal Transduction Modulation : By affecting the signaling pathways, it may induce apoptosis in malignant cells while preserving normal cellular functions.

Table: Summary of Biological Activities and Mechanisms

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on breast cancer cell lines (BT-20 and MDA-MB-231), researchers found that the compound effectively inhibited cell growth in BT-20 cells while having minimal effects on MDA-MB-231 cells. This selectivity suggests potential for targeted cancer therapy .

Synthesis and Production

The synthesis of this compound typically involves a multi-step organic reaction process. A common method includes:

Propiedades

IUPAC Name |

4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJJUACHAFOJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333040 | |

| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49827321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64268-87-7 | |

| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.